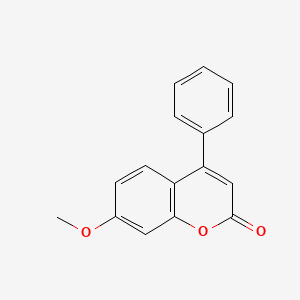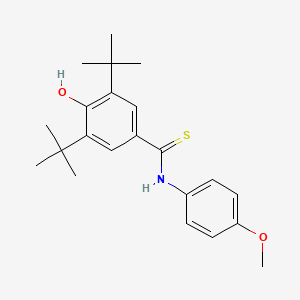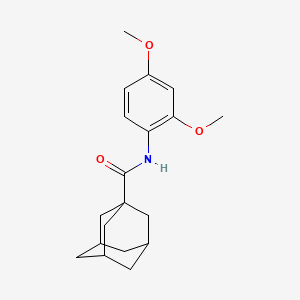
2-(Benzyloxy)-5-bromo-N'-(2-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-bromobenzohydrazide in the presence of methanol as a solvent. The reaction mixture is stirred at ambient temperature for about an hour, resulting in a colorless solution. Slow evaporation of the solvent over a week yields colorless block-shaped single crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the azomethine group to an amine.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
Medicine: Research into its anti-inflammatory and analgesic effects could lead to new treatments for various conditions.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. The azomethine group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but they likely involve modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide stands out due to its unique combination of a benzyloxy group and a bromine atom, which may enhance its biological activity and chemical reactivity compared to similar compounds. The presence of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C22H19BrN2O3 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-20-10-6-5-9-17(20)14-24-25-22(26)19-13-18(23)11-12-21(19)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
IPLCHBWGCVQJGI-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662475.png)

